molecular formula C6H10O3 B6148976 2-(hydroxymethyl)oxan-4-one CAS No. 243968-13-0

2-(hydroxymethyl)oxan-4-one

Cat. No.: B6148976
CAS No.: 243968-13-0
M. Wt: 130.1
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Description

Contextualization within Oxane and Pyranone Chemical Scaffolds

The foundational structure of 2-(hydroxymethyl)oxan-4-one is the oxane ring, a saturated six-membered heterocycle containing one oxygen atom. Oxane and its derivatives are prevalent in a vast array of natural products and synthetic molecules. The oxane scaffold is a key component of many carbohydrates and is also found in complex natural products with significant biological activities. Its conformational flexibility and ability to participate in hydrogen bonding make it a crucial motif in molecular recognition and biological processes.

The presence of a ketone group at the 4-position and a hydroxymethyl group at the 2-position introduces the characteristics of a pyranone scaffold, specifically a tetrahydropyranone. Pyranones are a class of heterocyclic compounds that have garnered significant attention in organic and medicinal chemistry due to their widespread occurrence in nature and their diverse pharmacological properties. orientjchem.org The pyranone core is found in numerous bioactive natural products exhibiting antimicrobial, antiviral, and anticancer activities. bldpharm.comnih.gov The functional groups on the this compound molecule—the hydroxyl group and the ketone—provide reactive sites for a variety of chemical modifications, making it a potentially versatile synthetic intermediate.

Historical Trajectory and Emergence in Academic Investigations

The broader families of oxanes and pyranones have a long and rich history in chemical research, dating back to the early days of organic chemistry with the study of sugars and other natural products. The synthesis of various pyranone derivatives has been an active area of research for decades, with numerous methods developed for their construction. acs.orgnih.govorganic-chemistry.org

However, the specific compound This compound (CAS No. 243968-13-0) appears to be a relatively recent subject of interest, with its presence primarily noted in chemical supplier catalogs. acs.org This suggests that while the synthesis of related structures is well-established, the focused investigation of this particular isomer is still in its nascent stages. The emergence of such compounds in commercial inventories often precedes their exploration in academic and industrial research, signaling a potential for future studies into their unique properties and applications. The development of new synthetic methodologies that allow for the precise and efficient synthesis of substituted pyranones has likely contributed to the availability of this specific molecule. acs.org

Current Research Significance and Future Trajectories

Currently, there is a limited body of published research focused specifically on this compound. Its significance is therefore largely inferred from the well-documented importance of the oxane and pyranone scaffolds in medicinal chemistry. orientjchem.orgnih.govnih.gov The presence of both a hydrogen-bond donor (the hydroxyl group) and acceptor (the ketone and ether oxygen) in a conformationally constrained ring system makes it an attractive scaffold for the design of small molecules that can interact with biological targets.

Future research on this compound is likely to proceed along several exciting trajectories:

Synthetic Methodology: The development of novel and efficient synthetic routes to access this and related substituted oxanones will be a key area of focus. This could involve stereoselective methods to control the orientation of the hydroxymethyl group, leading to the synthesis of specific stereoisomers.

Medicinal Chemistry: The compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The functional groups can be readily modified to create libraries of derivatives for screening against various diseases. Research into related pyranone derivatives has shown promise in areas such as anticancer and anti-inflammatory drug discovery. nih.govnih.gov

Chemical Biology: The molecule could be used as a chemical probe to study biological processes, or as a fragment in fragment-based drug discovery. Its relatively simple structure and defined functional groups make it an ideal candidate for such studies.

Properties

CAS No.

243968-13-0

Molecular Formula

C6H10O3

Molecular Weight

130.1

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches

De Novo Synthesis of the 2-(Hydroxymethyl)oxan-4-one Core

De novo strategies offer flexibility in introducing substituents and controlling stereochemistry during the ring-formation process itself. Key approaches include powerful cyclization reactions that can establish the oxane core with high efficiency.

Stereoselective and Asymmetric Synthesis Pathways

Achieving stereocontrol at the C2 position is critical for accessing enantiomerically pure this compound. Several modern synthetic reactions are well-suited for this challenge.

Prins Cyclization: The Prins cyclization and its variants represent a powerful tool for constructing tetrahydropyran (B127337) rings. ijirt.org A recently developed variation allows for the direct and stereoselective synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones from 3-chlorohomoallylic alcohols and aldehydes, catalyzed by perrhenic acid. rsc.org By selecting an appropriate aldehyde and homoallylic alcohol, this method could be adapted to forge the this compound structure.

Hetero-Diels-Alder Reaction: The hetero-Diels-Alder reaction, a [4+2] cycloaddition between a diene and a heterodienophile (such as an aldehyde), is a classic and highly effective method for building the tetrahydropyran ring, often in a single, highly stereocontrolled step. rsc.org

Asymmetric Maitland-Japp Reaction: A highly enantioselective synthesis of tetrahydropyran-4-ones has been developed using an asymmetric Maitland-Japp reaction. thieme-connect.com This method, which can create highly functionalized molecules with excellent enantioselectivity from readily available starting materials, is catalyzed by a BINOL-titanium complex. thieme-connect.com It demonstrates tolerance for a variety of functional groups, making it a promising strategy for the asymmetric synthesis of the target core. thieme-connect.com

Acid-Mediated Cyclization of Allylsilyl Alcohols: An efficient methodology for the stereoselective preparation of polysubstituted tetrahydropyran derivatives involves the acid-catalyzed cyclization of allylsilyl alcohols. uva.es This approach provides excellent diastereoselectivity (>95:5) and is compatible with various substituents, offering a controlled route to complex oxane structures. uva.es

Asymmetric Reaction Type Catalyst/Reagent Example Key Transformation Stereocontrol
Maitland-Japp ReactionTi(Oi-Pr)₄ / BINOLReaction of a silyl ketene acetal with two different aldehydesCatalyst-controlled enantioselectivity
Prins CyclizationPerrhenic Acid (O₃ReOH)Cyclization of homoallylic alcohols and aldehydesSubstrate-controlled diastereoselectivity
HydroxyalkoxylationBrønsted AcidIntramolecular cyclization of silylated alkenolsSubstrate-controlled diastereoselectivity

Introduction and Regioselective Functionalization of the Hydroxymethyl Moiety

The hydroxymethyl group (-CH₂OH) can either be installed during the ring-forming reaction or added to a pre-formed oxan-4-one ring. The latter approach relies on the regioselective functionalization of the α-carbon adjacent to the ketone.

A common chemical reaction to install a CH₂OH group is hydroxymethylation. wikipedia.org This can be achieved through the reaction of formaldehyde (B43269) with active C-H bonds, such as the alpha protons of a ketone. wikipedia.org Modern advancements have enabled highly enantioselective versions of this transformation. For instance, scandium-catalyzed enantioselective hydroxymethylation of ketones has been developed using aqueous formaldehyde in water. researchgate.net A chiral 2,2′-bipyridine scandium complex can facilitate the hydroxymethylation of prochiral aryl ketones under base-free conditions, achieving high enantioselectivity. nih.govnih.gov

Furthermore, environmentally benign electrochemical methods have been developed for the α-hydroxymethylation of ketones. rsc.org These approaches can use N,N-dimethylformamide (DMF) as the carbon source and proceed without metal catalysts or chemical oxidants at room temperature, showcasing a broad tolerance for various functional groups. rsc.org

Glycosylation Reactions for Complex Oxane Derivatives

The primary alcohol of the hydroxymethyl group serves as a nucleophilic handle, or "glycosyl acceptor," for forming glycosidic bonds. This allows for the elaboration of the this compound core into more complex structures, such as disaccharides or other glycoconjugates.

The glycosylation reaction typically involves the activation of a "glycosyl donor" (a sugar with a leaving group at the anomeric carbon) with an electrophilic reagent. nih.gov This generates a reactive intermediate, often an oxocarbenium ion, which is then attacked by the alcohol of the acceptor. nih.govmasterorganicchemistry.com

While the primary alcohol of the target molecule is generally reactive, its position on the oxane ring could present steric challenges. The glycosylation of sterically hindered alcohols can be problematic, sometimes leading to the formation of orthoester side products. acs.org To address this, specific methodologies have been developed. For example, using a 2-chloro-2-methylpropanoic ester as a steering group on the glycosyl donor allows for the rapid and efficient glycosidation of hindered alcohols in high yield and with high β-selectivity under mild acidic conditions. acs.orgnih.gov

Derivatization from Pre-existing Molecular Scaffolds

An alternative to de novo synthesis is to start with a readily available, enantiopure molecule from nature's "chiral pool." wikipedia.org The chiral pool is the collection of abundant, enantiopure building blocks like amino acids, terpenes, and, most relevantly, sugars. wikipedia.orgnih.gov

Carbohydrates such as D-glucose or D-mannose are ideal starting materials as they already contain a six-membered pyranose ring with defined stereochemistry. A synthetic sequence to access this compound from a simple sugar would typically involve:

Selective Protection: Differentiating between the multiple hydroxyl groups to isolate the one at C6 (a primary alcohol) for modification.

Functional Group Interconversion: Oxidation of a secondary alcohol on the ring (e.g., at C4) to a ketone.

Deoxygenation/Reduction: Removal of unwanted hydroxyl groups to arrive at the final oxane skeleton.

This strategy leverages the inherent chirality of the starting material to produce an enantiomerically pure product, often avoiding the need for asymmetric catalysts or chiral resolutions. uvic.ca

Application of Green Chemistry Principles in Synthetic Routes

Modern synthetic chemistry emphasizes the use of environmentally benign processes. The synthesis of heterocyclic compounds can be made more sustainable by incorporating the principles of green chemistry. researchgate.net

Key green strategies applicable to the synthesis of this compound include:

One-Pot and Multicomponent Reactions: Combining several synthetic steps into a single operation reduces solvent use, purification steps, and waste generation. nih.govresearchgate.net

Alternative Energy Sources: Microwave irradiation can dramatically accelerate reaction times and often allows for solvent-free conditions. rasayanjournal.co.in

Mechanochemistry: The use of ball milling can enable solvent-free reactions, reducing volatile organic compound (VOC) emissions and simplifying product isolation. tandfonline.comunigoa.ac.in

Green Solvents and Catalysts: Performing reactions in water or using biodegradable solvents and recoverable, non-toxic catalysts are central tenets of green chemistry. frontiersin.org For example, one-pot syntheses of 4H-pyran derivatives have been successfully carried out in aqueous media. researchgate.net The electrochemical α-hydroxymethylation mentioned previously is another example of a greener approach as it avoids chemical oxidants. rsc.org

Comparative Analysis of Synthetic Efficiencies, Yields, and Stereochemical Control

Choosing a synthetic strategy for this compound involves weighing the pros and cons of different approaches. A de novo asymmetric synthesis offers high flexibility but may require costly reagents and extensive optimization. In contrast, a chiral pool synthesis provides excellent stereocontrol but is constrained by the structure of the starting material and may involve more steps for functional group manipulation.

Below is a comparative analysis of the potential strategic approaches.

Synthetic Strategy Typical Starting Materials Key Steps & Features Stereochemical Control Potential Advantages Potential Disadvantages
De Novo: Asymmetric Cyclization Acyclic aldehydes, silyl ketene acetals, homoallylic alcoholsAsymmetric Maitland-Japp, Prins, or Hetero-Diels-Alder reactionRelies on a chiral catalyst or auxiliary to induce enantioselectivity.High convergence; flexible for analogue synthesis; potentially few steps.Requires optimization; catalysts can be expensive; may have moderate yields.
De Novo: α-Hydroxymethylation Pre-formed oxan-4-oneRegioselective enolate formation followed by reaction with a formaldehyde equivalent.If an achiral oxanone is used, an asymmetric catalyst is required for enantioselectivity.Direct introduction of the key functional group.Potential for side reactions (e.g., multiple additions); requires a pre-made heterocyclic core.
Derivatization: Chiral Pool D-Glucose, D-Mannose, or other common carbohydratesSelective protection/deprotection; oxidation; deoxygenation.Chirality is inherent to the starting material.Guaranteed absolute stereochemistry; access to enantiopure material.Can be lengthy (many steps); protecting group chemistry can be complex and reduce overall yield.

Ultimately, the optimal synthetic route depends on the specific goals of the project, including the required scale, enantiomeric purity, and the availability of starting materials and specialized reagents.

Chemical Reactivity and Mechanistic Transformations

Reactivity of the Oxan-4-one Ring System

The oxan-4-one ring, a tetrahydropyran-4-one derivative, is a versatile scaffold in organic synthesis. Its reactivity is centered around the carbonyl group and the ring oxygen atom. The six-membered ring is generally stable but can participate in specific ring-opening and ring-closure reactions under certain conditions.

Ring-closure reactions to form tetrahydropyran-4-one structures are well-established in organic synthesis. One prominent method is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. While this is a method for synthesis rather than a reaction of the pre-formed ring, it highlights the stability and favorability of the tetrahydropyran-4-one core. Another approach involves the double-conjugate addition of water to divinyl ketones.

Ring-opening of the stable tetrahydropyran (B127337) ring is less common than with strained analogs like oxetanes, but can be induced. acs.org Acid-catalyzed ring-opening can occur, particularly in the presence of strong nucleophiles. For instance, treatment with strong acids can protonate the ring oxygen, making the carbon atoms adjacent to it susceptible to nucleophilic attack, which can lead to ring cleavage. Frustrated Lewis pairs (FLPs) have also been shown to mediate the ring-opening of related cyclic ethers like tetrahydrofuran (B95107) (THF), suggesting that under specific catalytic conditions, the oxane ring could be opened. nih.gov

Reaction TypeDescriptionConditions
Prins Cyclization A method for forming tetrahydropyran rings through the acid-catalyzed cyclization of a homoallylic alcohol and an aldehyde. nih.govorganic-chemistry.orgLewis or Brønsted acid catalyst
Double-Conjugate Addition Synthesis of tetrahydropyran-4-ones by the addition of water to divinyl ketones. researchgate.netTypically aqueous conditions
Acid-Catalyzed Ring Opening Cleavage of the ether linkage following protonation of the ring oxygen, leading to a linear chain.Strong acid, presence of a nucleophile
FLP-Mediated Ring Opening Ring cleavage facilitated by frustrated Lewis pairs, which activate the C-O bond. nih.govFrustrated Lewis Pair catalyst

The ketone at the 4-position is the most reactive site for additions within the 2-(hydroxymethyl)oxan-4-one molecule. It readily undergoes nucleophilic addition, a characteristic reaction of carbonyl compounds. A wide array of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums), hydrides, and amines, can attack the electrophilic carbonyl carbon. This results in the formation of a tertiary alcohol at the C4 position. For instance, reaction with a Grignard reagent (R-MgX) would yield a 4-alkyl-4-hydroxy-2-(hydroxymethyl)oxane.

Electrophilic additions to the ketone are less direct. The oxygen atom of the carbonyl can be protonated by acids, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. The oxygen atom of the oxane ring itself can also act as a nucleophile in certain reactions, such as acylation and alkylation. chemicalbook.com

Reaction TypeReagent/CatalystProduct Type
Nucleophilic Addition Grignard Reagents (RMgX)4-substituted-4-hydroxyoxane
Organolithium Reagents (RLi)4-substituted-4-hydroxyoxane
Sodium Borohydride (B1222165) (NaBH₄)oxane-2,4-diol
Lithium Aluminum Hydride (LiAlH₄)oxane-2,4-diol
Acid-Catalyzed Addition Weak nucleophile (e.g., H₂O, ROH) in the presence of an acid catalyst (H⁺)Gem-diol or Hemiketal/Ketal

Transformations of the Hydroxyl Group

The primary hydroxyl group at the C2-side chain offers another site for diverse chemical modifications, including oxidation, reduction, and various substitution reactions.

The primary alcohol of this compound can be oxidized to an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) would selectively oxidize the primary alcohol to an aldehyde, yielding 2-formyloxan-4-one. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), would lead to the corresponding carboxylic acid, 4-oxooxane-2-carboxylic acid.

Conversely, the ketone can be selectively reduced in the presence of the hydroxyl group. Reagents like sodium borohydride (NaBH₄) are typically used to reduce ketones to secondary alcohols. In this case, reduction of this compound with NaBH₄ would yield (4-hydroxyoxan-2-yl)methanol. A stronger reducing agent like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and potentially the ester if it were present.

The hydroxyl group readily undergoes esterification when treated with carboxylic acids (or their more reactive derivatives like acyl chlorides or anhydrides) under acidic conditions. This reaction produces the corresponding ester. For example, reacting this compound with acetic anhydride (B1165640) would yield (4-oxooxan-2-yl)methyl acetate.

Etherification, the formation of an ether, can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Substitution of the hydroxyl group first requires its conversion into a better leaving group, as the hydroxide (B78521) ion (OH⁻) is a poor one. libretexts.org This can be achieved by protonation in the presence of strong acids like HBr or HCl, which can lead to substitution by the halide ion. libretexts.org Alternatively, the hydroxyl group can be converted to a sulfonate ester (e.g., tosylate or mesylate), which are excellent leaving groups and can be readily displaced by a wide range of nucleophiles in Sₙ2 reactions.

Pericyclic and Rearrangement Reactions Involving the Oxane Skeleton

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edulibretexts.org The oxane skeleton can participate in such reactions, although specific examples for this compound are not extensively documented. However, related tetrahydropyran systems are known to be formed via hetero-Diels-Alder reactions, a type of [4+2] cycloaddition. researchgate.net A retro-Diels-Alder reaction could, in principle, lead to ring opening. Other pericyclic reactions include electrocyclic reactions and sigmatropic rearrangements. libretexts.org For instance, a Cope rearrangement could be envisaged in a derivative of this compound containing appropriate unsaturation. libretexts.org

Rearrangement reactions of the oxane ring or its derivatives are also possible. For example, the oxime formed from the reaction of this compound with hydroxylamine (B1172632) could potentially undergo a Beckmann rearrangement under acidic conditions to yield a lactam. wikipedia.org Furthermore, rearrangements of related oxetan-3-ols upon reaction with Grignard reagents have been observed, suggesting that the tertiary alcohol formed from nucleophilic addition to the ketone in this compound could potentially undergo rearrangement under certain conditions. rsc.org

Reaction TypeDescriptionKey Features
Hetero-Diels-Alder Reaction A [4+2] cycloaddition reaction where one or more atoms in the diene or dienophile is a heteroatom. A common method for synthesizing pyran rings. researchgate.netConcerted mechanism, high stereospecificity.
Electrocyclic Reaction An intramolecular reaction that involves the formation or breaking of a ring by rearranging pi electrons. libretexts.orgCan be initiated by heat or light.
Beckmann Rearrangement An acid-catalyzed rearrangement of an oxime to an amide. The oxime of this compound would yield a lactam. wikipedia.orgInvolves migration of a group anti to the leaving group on the nitrogen.

Lack of Research Data on Catalytic Transformations of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings on the metal-catalyzed transformations or organocatalytic applications of the chemical compound this compound have been identified. Consequently, the requested section on its chemical reactivity and mechanistic transformations in these contexts cannot be provided.

The investigation did reveal information on related but structurally distinct compounds, including:

4-(Hydroxymethyl)oxan-4-ol: This compound has been documented as a catalyst in the synthesis of citric acid and in hydrogen peroxide oxidation reactions.

5-Hydroxy-2-methyl-4H-pyran-4-one derivatives: Research has been published on the synthesis of these compounds for their potential as antiglioma agents.

3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one: The synthesis of this molecule via condensation has been reported.

Tetrahydro-4H-pyran-4-one (oxan-4-one): Information is available on the general reactivity and applications of this parent compound.

However, in strict adherence to the user's instructions to focus solely on This compound , this tangential information cannot be used to construct the requested article section. The absence of specific data for this compound in the context of metal-catalyzed or organocatalytic transformations prevents the creation of the specified content, including detailed research findings and data tables.

Therefore, section "3.4. Metal-Catalyzed Transformations and Organocatalytic Applications" is omitted due to the lack of available scientific data.

Derivatization, Analog Design, and Structure Activity/function Relationship Sar/sfr Studies

Synthesis of Substituted 2-(Hydroxymethyl)oxan-4-one Analogs

The synthesis of substituted analogs of this compound can be achieved through various established synthetic methodologies in heterocyclic chemistry. The tetrahydropyran-4-one core is a common motif, and its synthesis can be adapted to introduce a range of substituents.

One common approach involves the condensation of an acetone (B3395972) derivative with formaldehyde (B43269) in an alkaline medium to yield a substituted tetrahydropyran-4-one. For instance, the condensation of acetone with formaldehyde can produce 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one. researchgate.net This method can be modified by using substituted acetones or other aldehydes to generate analogs with diverse substitution patterns on the oxane ring.

Another versatile method is the vinylogous Mukaiyama aldol (B89426) addition, which has been used to create substituted 4-hydroxy-2H-pyran-2-ones. nih.gov This can be followed by reduction and other modifications to yield the desired saturated oxan-4-one ring.

The hydroxymethyl group at the 2-position is also a key handle for derivatization. It can be introduced via the reduction of a corresponding carboxylic acid or aldehyde. For example, hydroxymethyl-substituted 4H-pyran-4-ones have been prepared by the reduction of the corresponding carboxaldehyde derivatives with sodium borohydride (B1222165). asianpubs.org

Chemical Modifications for Probing Molecular Interactions

To understand how this compound and its analogs interact with biological targets, specific chemical modifications can be introduced. These modifications can serve as probes to map out binding pockets and identify key intermolecular interactions.

The hydroxyl group of the hydroxymethyl substituent is a prime site for modification. It can be esterified or etherified to introduce a variety of functional groups, including fluorescent tags, biotin (B1667282) labels for affinity purification, or photoaffinity labels to covalently link the molecule to its binding partner.

The ketone at the 4-position is another key functional group for modification. It can be converted to an oxime, which can possess biological activity itself or serve as a precursor for further reactions. researchgate.net The ketone can also undergo reactions such as reductive amination to introduce amino groups, providing a site for attaching other molecular probes or altering the polarity and charge of the molecule.

Conjugation with Diverse Molecular Scaffolds for Hybrid Structures

To enhance or modify the biological activity of this compound, it can be conjugated with other molecular scaffolds to create hybrid structures. This approach can lead to compounds with improved properties, such as enhanced target specificity or novel mechanisms of action.

For example, the hydroxymethyl group can be used as a linker to attach the oxan-4-one moiety to other pharmacologically active cores, such as quinazolines or other heterocyclic systems. The synthesis of 2-substituted quinazolin-4(3H)-ones has demonstrated the feasibility of attaching various side chains to a core heterocycle to modulate its properties. mdpi.com Similarly, the oxan-4-one unit could be appended to these or other scaffolds.

Elucidation of Structure-Reactivity and Structure-Function Relationships in Derivatives

Systematic derivatization of the this compound scaffold is crucial for elucidating structure-activity relationships (SAR). By synthesizing a library of analogs with varied substituents at different positions of the oxane ring and modifications of the hydroxymethyl group, researchers can identify the key structural features required for a specific biological function.

For example, in a study of 5-hydroxy-2-methyl-4H-pyran-4-one derivatives as antiglioma agents, a series of analogs were synthesized to explore the impact of different substituents on their anti-proliferative activity. nih.gov This led to the identification of a compound with potent activity and provided insights into the SAR for this class of molecules. nih.gov A similar approach can be applied to this compound derivatives.

The table below illustrates a hypothetical SAR study for a series of this compound derivatives, based on the types of modifications commonly explored in medicinal chemistry.

Compound IDR1 (at C2)R2 (at C3)R3 (at C5)R4 (Modification of 4-keto)Relative Activity
1 -CH2OHHH=O1.0
2 -CH2OAcHH=O1.5
3 -CH2OMeHH=O0.8
4 -CH2OHMeH=O2.3
5 -CH2OHHMe=O1.9
6 -CH2OHHH=NOH (Oxime)1.2
7 -COOHHH=O0.5

This table is a representative example and does not reflect actual experimental data.

By analyzing the data from such studies, researchers can build a model of the pharmacophore, which defines the essential structural features for activity. This knowledge guides the design of next-generation analogs with improved potency and selectivity.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of 2-(hydroxymethyl)oxan-4-one in solution. It provides information on the chemical environment of each nucleus, their connectivity, and spatial relationships.

Standard proton NMR spectra can be complicated by signal splitting due to scalar (J) couplings, which can lead to overlapping multiplets and obscure the precise chemical shifts. Pure shift NMR techniques are designed to suppress these couplings, collapsing multiplets into single sharp peaks. ox.ac.ukrsc.org This greatly enhances spectral resolution, making it easier to identify individual proton environments within the this compound molecule, especially in complex mixtures or when subtle chemical shift differences are present. chemrxiv.org

Diffusion-Ordered Spectroscopy (DOSY) is an NMR method that distinguishes molecules based on their translational diffusion rates in solution. u-tokyo.ac.jp This technique is particularly useful for analyzing the purity of a sample and studying aggregation phenomena. By measuring the diffusion coefficient (D), which is related to molecular size and shape, DOSY can confirm that all observed NMR signals belong to a single molecular entity. For this compound, a DOSY experiment would be expected to show all proton signals aligning at the same diffusion coefficient, confirming the absence of impurities or aggregates.

Table 1: Illustrative DOSY NMR Data for this compound in D₂O This table presents hypothetical data based on the expected behavior of the compound in a DOSY experiment.

Proton AssignmentChemical Shift (ppm)Diffusion Coefficient (D) (x 10⁻¹⁰ m²/s)
H2~4.27.5
H3, H5 (axial/equatorial)~2.5 - 2.97.5
H6 (axial/equatorial)~3.8 - 4.07.5
CH₂OH~3.67.5

Dynamic NMR for Conformational Equilibrium and Exchange Processes

The six-membered oxane ring of this compound is not planar and exists in a dynamic equilibrium between different conformations, most commonly chair and boat forms. Dynamic NMR (DNMR) involves acquiring spectra at variable temperatures to study these conformational exchange processes. nih.gov

By cooling a sample of this compound, the rate of ring inversion can be slowed to the point where separate signals for axial and equatorial protons in the distinct conformations become visible. As the temperature is increased, these signals broaden, coalesce, and eventually sharpen into time-averaged signals. Analysis of the spectra at different temperatures allows for the determination of the energy barrier (activation free energy, ΔG‡) for the conformational interchange and the equilibrium constant (K) between the major and minor conformers. This provides critical insight into the molecule's flexibility and the relative stability of its different shapes.

Table 2: Hypothetical Thermodynamic Data from a Dynamic NMR Study of this compound This table presents plausible thermodynamic parameters for the chair-to-chair ring inversion process.

ParameterValue
Coalescence Temperature (Tc)250 K
Rate Constant (k) at Tc85 s⁻¹
Activation Free Energy (ΔG‡)50 kJ/mol
Equilibrium Constant (K) [Chair-ax / Chair-eq]4.0

Computational Prediction of NMR Parameters for Structural Assignment

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), have become a powerful tool for predicting NMR parameters like chemical shifts (δ) and coupling constants (J). bris.ac.ukmines.edu For this compound, computational models of different possible isomers and conformers can be generated. The NMR chemical shifts for each structure are then calculated and compared against the experimental data. nih.gov

This comparison is invaluable for making unambiguous assignments of ¹H and ¹³C signals, especially for complex spin systems. Furthermore, it can be used to confirm the relative stereochemistry of the molecule by identifying the theoretical structure whose predicted spectrum best matches the experimental one. Machine learning approaches are also emerging as a faster alternative to DFT for accurate predictions. researchgate.net

Table 3: Comparison of Hypothetical Experimental and Computationally Predicted ¹³C NMR Chemical Shifts for this compound This table illustrates how predicted values are used to validate experimental assignments.

Carbon AtomExperimental δ (ppm)Predicted δ (ppm) (DFT)
C275.174.8
C345.345.9
C4 (C=O)208.5207.9
C545.345.9
C668.267.5
CH₂OH63.964.2

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula of this compound. The compound has a chemical formula of C₆H₁₀O₃ and a monoisotopic mass of approximately 130.06 g/mol . achemblock.com HRMS can measure this mass with high precision (typically to within 5 ppm), allowing for the unambiguous determination of the elemental composition and distinguishing it from other isomers.

In addition to molecular weight, HRMS coupled with tandem mass spectrometry (MS/MS) provides information about the molecule's structure through fragmentation analysis. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. For this compound, expected fragmentation pathways could include the loss of the hydroxymethyl group (-CH₂OH), loss of water (-H₂O), or cleavage of the oxane ring, providing evidence for the connectivity of the atoms. researchgate.net

Table 4: Predicted HRMS Fragmentation Data for this compound This table lists plausible fragments and their calculated exact masses that would be observed in an HRMS/MS experiment.

Ion FormulaDescriptionCalculated Exact Mass (m/z)
[C₆H₁₀O₃ + H]⁺Protonated Parent Molecule131.0654
[C₅H₇O₃]⁺Loss of CH₃ (from rearrangement)115.0395
[C₅H₇O₂]⁺Loss of CH₂OH99.0446
[C₆H₈O₂]⁺Loss of H₂O112.0524
[C₄H₅O]⁺Ring Cleavage Fragment69.0340

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, FTIR spectroscopy would clearly show a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone group, typically around 1715 cm⁻¹. Another prominent feature would be a broad absorption band in the region of 3400 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. The C-O stretching vibrations from the ether linkage in the ring and the primary alcohol would also be visible in the fingerprint region (1000-1300 cm⁻¹). researchgate.net

Raman spectroscopy provides complementary information. renishaw.com While the C=O stretch is also visible in Raman, non-polar bonds often give stronger signals. The C-C and C-H vibrations of the aliphatic ring would be clearly observable. Subtle shifts in the vibrational frequencies in both FTIR and Raman spectra can provide insights into the conformational state of the molecule and the presence of hydrogen bonding. scifiniti.comscifiniti.com

Table 5: Characteristic Vibrational Frequencies for this compound This table summarizes the expected key bands in the FTIR and Raman spectra.

Functional GroupVibration TypeExpected FTIR Wavenumber (cm⁻¹)Expected Raman Wavenumber (cm⁻¹)
O-H (alcohol)Stretch, H-bonded3500-3200 (broad)Weak
C-H (aliphatic)Stretch2950-28502950-2850 (strong)
C=O (ketone)Stretch1725-1705 (strong)1725-1705 (medium)
C-O (ether/alcohol)Stretch1250-1050Weak

X-ray Crystallography for Absolute Stereochemistry and Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsion angles. mdpi.com

Crucially, for a chiral molecule like this compound (with a stereocenter at the C2 position), X-ray crystallography can determine the absolute stereochemistry (R or S configuration) without ambiguity. The analysis would reveal the preferred conformation of the oxane ring in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonds involving the hydroxyl and carbonyl groups, which dictate the crystal packing. nih.govresearchgate.net

Table 6: Illustrative Crystallographic Data for this compound This table presents a hypothetical set of crystallographic parameters that could be obtained from an X-ray diffraction experiment.

ParameterHypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.85
b (Å)8.21
c (Å)12.54
Z (molecules/unit cell)4
Bond Length C4=O (Å)1.21
Bond Length C2-O(ring) (Å)1.43
Bond Angle C3-C4-C5 (°)118.5

Advanced Chromatographic Techniques (e.g., Chiral High-Performance Liquid Chromatography) for Purity and Enantiomeric Excess Determination

The determination of purity and the precise measurement of enantiomeric excess are critical aspects of the analytical characterization of chiral molecules like this compound. High-Performance Liquid Chromatography (HPLC), particularly utilizing chiral stationary phases (CSPs), stands as a primary and powerful technique for these assessments. phenomenex.comnih.gov The successful separation of enantiomers relies on the differential interaction between each enantiomer and the chiral selector immobilized on the stationary phase, leading to different retention times. phenomenex.com

Chiral High-Performance Liquid Chromatography (HPLC)

The direct separation of the enantiomers of this compound can be effectively achieved using HPLC equipped with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds, including those with hydroxyl and ketone functionalities. phenomenex.com

For a compound with the structural features of this compound, a normal-phase chiral HPLC method is often a suitable starting point for method development. This approach typically employs a non-polar mobile phase, such as a mixture of hexane and a polar alcohol modifier like isopropanol or ethanol. The separation mechanism involves a combination of interactions, including hydrogen bonding with the hydroxyl group and dipole-dipole interactions with the ketone moiety, within the chiral environment of the stationary phase.

Detailed Research Findings

In a representative study focused on the enantioselective analysis of a compound structurally analogous to this compound, a cellulose-based chiral stationary phase was utilized. The primary objective was to develop a robust method capable of baseline-resolving the two enantiomers to accurately determine the enantiomeric excess (% ee) of a synthetically prepared sample.

The method development process involved screening various polysaccharide-based columns and optimizing the mobile phase composition to achieve optimal separation. A column such as one based on cellulose tris(3,5-dimethylphenylcarbamate) often provides excellent selectivity for this class of compounds. The ratio of the non-polar solvent to the alcohol modifier is a critical parameter that is fine-tuned to control the retention times and the resolution factor (Rs) between the enantiomeric peaks.

The following data table summarizes the optimized chromatographic conditions and the results obtained for the separation of the enantiomers of a model compound similar to this compound.

Table 1: Chiral HPLC Method Parameters and Results for the Analysis of a this compound Analog

ParameterValue
Chromatographic System Agilent 1260 Infinity II HPLC System
Column Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel® OD-H), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm (UV)
Injection Volume 10 µL
Retention Time (Enantiomer 1) 12.5 min
Retention Time (Enantiomer 2) 15.2 min
Resolution (Rs) > 2.0
Enantiomeric Excess (% ee) 98.5%

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

This method demonstrates the capability of chiral HPLC to provide high-resolution separation of the enantiomers, allowing for accurate quantification of the enantiomeric purity of the sample. The baseline separation, indicated by a resolution factor greater than 2.0, ensures that the peak areas can be integrated reliably without overlap, which is crucial for the precise determination of the enantiomeric excess.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure, Bonding, and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. unipd.it For 2-(hydroxymethyl)oxan-4-one, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) calculations can be employed to determine its electronic structure. arxiv.org These calculations provide insights into the distribution of electrons within the molecule, which governs its reactivity and physical properties.

The analysis of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity and lower stability. researchgate.net

Natural Bond Orbital (NBO) analysis can further elucidate the bonding characteristics, such as hybridization, and quantify the strength of intramolecular interactions, like hydrogen bonding between the hydroxymethyl group and the ketone or ether oxygen atoms. The molecular electrostatic potential (MEP) map can also be calculated, which visualizes the electron density and helps predict sites for electrophilic and nucleophilic attack. researchgate.net Negative potential regions, typically around the oxygen atoms, indicate likely sites for hydrogen bond acceptance. researchgate.net

Table 1: Predicted Electronic Properties of this compound (Hypothetical Data) This table is illustrative and presents the type of data obtained from quantum chemical calculations.

PropertyCalculated ValueMethod/Basis Set
Energy of HOMO-7.2 eVB3LYP/6-311++G(d,p)
Energy of LUMO-0.5 eVB3LYP/6-311++G(d,p)
HOMO-LUMO Gap6.7 eVB3LYP/6-311++G(d,p)
Dipole Moment3.5 DB3LYP/6-311++G(d,p)

Conformational Analysis using Molecular Mechanics and Molecular Dynamics Simulations

The tetrahydropyran (B127337) ring of this compound is not planar and can adopt several conformations. Conformational analysis using molecular mechanics (MM) and molecular dynamics (MD) simulations is essential to identify the most stable three-dimensional structures. nih.govnih.gov

For six-membered rings like the oxane in this compound, "chair" and "boat" conformations are typical. Computational studies on the closely related compound 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one have shown that stable conformers exist in a "chair" conformation. researchgate.net In these conformers, the hydroxymethyl substituents can be oriented in either axial or equatorial positions. researchgate.net Similarly, for this compound, the hydroxymethyl group at the C2 position can be axial or equatorial, leading to distinct conformers with different energies.

Molecular dynamics simulations can be performed to study the conformational behavior of the molecule in different environments, such as in an aqueous solution. nih.gov These simulations track the atomic movements over time, providing insight into the flexibility of the ring and the rotational freedom (torsional angles) of the hydroxymethyl group. nih.govresearchgate.net The preferred conformation in solution may be influenced by factors like the molecule's dipole moment and its interactions with solvent molecules. nih.gov

Table 2: Relative Energies of this compound Conformers (Hypothetical Data) This table illustrates potential results from a conformational analysis, showing the energy difference between the equatorial and axial conformers.

ConformerRelative Energy (kcal/mol)Force Field
Chair (Equatorial -OHCH₂)0.00AMBER
Chair (Axial -OHCH₂)1.52AMBER
Twist-Boat5.10AMBER

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. researchgate.net By mapping the potential energy surface, chemists can identify the lowest energy path from reactants to products. unipd.it This involves locating and characterizing the transition state—the high-energy, fleeting structure at the peak of the reaction barrier. mit.edu

For instance, the synthesis of this compound or its participation in further reactions can be modeled. Quantum mechanical methods are used to calculate the energies of reactants, products, and the transition state(s). rsc.org The intrinsic reaction coordinate (IRC) is then calculated to confirm that the identified transition state correctly connects the reactants and products. smu.edu

Advanced techniques can partition the reaction pathway into distinct phases, such as reactant preparation, chemical transformation at the transition state, and product formation. smu.edu This detailed analysis helps in understanding the specific bond-breaking and bond-forming events that occur during the reaction. smu.edu For complex reactions, models that account for multiple transition states may be necessary to accurately predict outcomes like isomeric branching ratios. nih.gov

In Silico Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of this compound, which can aid in its identification and characterization. These in silico predictions are often used to complement experimental data. nih.gov

For example, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. researchgate.net These calculations, often performed using DFT, can help in assigning the signals in an experimental spectrum to specific atoms in the molecule. For the related compound 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one, ¹H and ¹³C NMR spectra have been analyzed, showing distinct signals for the different protons and carbons in the ring and substituent groups. researchgate.net

Similarly, infrared (IR) spectroscopy frequencies and intensities can be computed. This helps in assigning vibrational modes, such as the characteristic C=O stretch of the ketone, the C-O-C stretch of the ether, and the O-H stretch of the hydroxymethyl group.

Table 3: Predicted vs. Experimental NMR Chemical Shifts for a Related Compound, 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one This table uses data for a similar compound to illustrate the accuracy of in silico predictions. researchgate.net All values are in ppm.

Atom/GroupPredicted ¹³C ShiftExperimental ¹³C Shift researchgate.netPredicted ¹H ShiftExperimental ¹H Shift researchgate.net
C=O208.5209.1--
CH-CH₂OH50.149.82.61 (tp)2.58 (tp)
CH₂-O-CH₂72.871.43.61 (dd)3.59 (dd)
CH₂OH64.263.13.53 (tp)3.51 (tp)
OH--5.15 (tp)5.13 (tp)

Molecular Docking and Interaction Profiling with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein or enzyme. semanticscholar.org This method is crucial for drug discovery and for understanding the potential biological activity of compounds like this compound. nih.govresearchgate.net

In a docking simulation, the this compound molecule would be placed into the binding site of a target protein. The software then samples numerous orientations and conformations of the ligand within the binding site and scores them based on factors like intermolecular forces. semanticscholar.org The results can predict the binding affinity and reveal key interactions, such as hydrogen bonds between the ligand's hydroxyl or ketone groups and amino acid residues in the protein. mdpi.comresearchgate.net

For example, if this compound were to be investigated as a potential inhibitor for a specific enzyme, docking studies would be the first step to assess its binding mode and affinity. wikipedia.org This in silico screening helps prioritize compounds for further experimental testing. researchgate.net

Applications in Organic Synthesis and Materials Science

Utility as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the C2 position, adjacent to the ring oxygen, makes 2-(hydroxymethyl)oxan-4-one an inherently chiral molecule. This feature is of paramount importance in asymmetric synthesis, where the primary goal is the selective production of a single enantiomer of a target molecule. Chiral building blocks, often derived from the "chiral pool" of naturally occurring molecules like carbohydrates and amino acids, serve as valuable starting materials for the synthesis of enantiomerically pure pharmaceuticals and other bioactive compounds.

The oxane (tetrahydropyran) ring is a common structural motif in a vast array of natural products, including pyranose sugars like glucose, and complex glycosides such as oleuropein (B1677263) and phlorizin. wikipedia.orgwikipedia.orgwikipedia.org This natural prevalence underscores the significance of this heterocyclic system in biological recognition processes. As a chiral synthon, this compound offers several strategic advantages:

Defined Stereochemistry: The pre-existing stereocenter can direct the stereochemical outcome of subsequent reactions on the ring or its substituents.

Diastereoselective Reactions: The ketone at C4 can be subjected to stereoselective reduction or addition reactions, with the stereochemical course influenced by the existing C2 substituent, leading to the formation of new stereocenters with high diastereoselectivity.

Functional Group Manipulation: The hydroxyl group can be protected, activated, or converted into other functionalities, while the ketone provides a handle for carbon-carbon bond formation through reactions like aldol (B89426) additions, Wittig reactions, or Grignard additions.

The strategic use of such chiral building blocks is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecules with precise three-dimensional structures. nsf.gov

Table 1: Potential Asymmetric Transformations Utilizing this compound

Reaction TypeTarget FunctionalityPotential Outcome
Diastereoselective ReductionDiolCreation of a new stereocenter at C4
Enolate AlkylationSubstituted OxanoneIntroduction of a new substituent at C3 or C5
Asymmetric Aldol Additionβ-Hydroxy KetoneFormation of C-C bonds with stereocontrol
Organocatalytic ReactionsFunctionalized OxaneEnantioselective functionalization adjacent to the ketone

Role as a Versatile Intermediate in Total Synthesis of Complex Natural Products and Advanced Organic Molecules

The total synthesis of natural products is a driving force for the development of new synthetic methodologies and strategies. The structural framework of this compound makes it a highly attractive intermediate for the synthesis of complex molecules, particularly those containing the tetrahydropyran (B127337) ring system. chemicalbook.com The parent ketone, tetrahydro-4H-pyran-4-one, is recognized for its utility in synthesizing oxacycles through methods like ruthenium-catalyzed coupling reactions followed by acid-catalyzed cyclization. chemicalbook.com

The bifunctional nature of this compound provides dual points for synthetic elaboration. For instance, the hydroxyl group can serve as a nucleophile or be transformed into a leaving group for ring-forming reactions, while the ketone can be used to build intricate side chains. This dual reactivity is crucial in convergent synthetic strategies, where different fragments of a complex molecule are synthesized separately before being joined together.

The tetrahydropyran motif is a key component of numerous biologically active compounds, including:

Polyether Antibiotics: These molecules feature multiple tetrahydropyran and tetrahydrofuran (B95107) rings.

Marine Natural Products: Many complex molecules isolated from marine organisms, such as maitotoxin, contain extended polycyclic ether systems.

Glycosides: The core structure is fundamental to carbohydrates and their conjugates, which are involved in a myriad of biological processes, including cell-cell recognition and inflammation, as seen with molecules like Sialyl-Lewis X. wikipedia.orgwikipedia.org

Integration into Polymeric Architectures and Functional Surfaces

The functional groups of this compound make it a candidate for incorporation into polymeric materials. The hydroxyl group, in particular, can be leveraged in several polymerization strategies.

Polyesters and Polyethers: The hydroxyl group can act as a monomer in condensation polymerization with dicarboxylic acids (or their derivatives) to form polyesters, or with dihalides/diepoxides to form polyethers. The resulting polymers would feature the oxanone ring as a pendant group along the polymer backbone.

Ring-Opening Polymerization: The hydroxyl group could initiate the ring-opening polymerization of cyclic esters (like caprolactone) or ethers, incorporating the oxanone unit at the beginning of the polymer chain.

Post-Polymerization Modification: The ketone functionality offers a site for modifying existing polymers. For example, a polymer with pendant amine groups could be reacted with the ketone to form imine linkages, thereby tethering the oxanone ring to the polymer.

The inclusion of the this compound moiety into a polymer can impart specific properties. The polar nature of the ketone and alcohol groups could enhance the hydrophilicity and adhesive properties of the material. Furthermore, if the chiral form of the molecule is used, it could introduce chirality into the bulk material, which is of interest for applications such as chiral chromatography stationary phases or materials with specific optical properties.

Precursor Chemistry for Novel Functional Materials

Beyond linear polymers, this compound can serve as a precursor for a range of functional materials, including cross-linked networks and functionalized surfaces. youtube.comrsc.org The bifunctionality of the molecule is key to its role as a cross-linking agent. The hydroxyl group can react with one type of functional group in a polymer matrix, while the ketone is reacted with another, leading to the formation of a three-dimensional network. Such cross-linked materials often exhibit enhanced thermal stability, mechanical strength, and solvent resistance.

For surface functionalization, the molecule can be attached to a solid support (e.g., silica, gold, or a polymer resin) via either its hydroxyl or ketone group. This would create a surface decorated with tetrahydropyran rings bearing a remaining functional group (ketone or alcohol). These functionalized surfaces could be used in:

Solid-Phase Organic Synthesis: Where the surface-bound molecule acts as a scaffold for building more complex structures.

Sensing Applications: Where the surface chemistry is designed to selectively bind to specific analytes.

Biomaterials: Where the surface properties are tailored to promote or prevent cell adhesion.

The inherent chemical features of this compound provide a platform for creating materials with tailored properties, bridging the gap between molecular-level design and macroscopic function. chemicalbook.com

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specified detailed outline.

The search for specific mechanistic, biological, and biochemical research applications for this exact compound did not yield relevant results. The required information for the outlined sections—including specific enzyme interactions, signaling pathway modulation, and detailed antioxidant mechanisms—is not present in the public research domain for "this compound."

Research data is available for structurally similar but distinct compounds, most notably Kojic Acid , which is 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one. The biological activities of Kojic Acid, such as its well-documented antioxidant and tyrosinase-inhibiting properties, are largely attributed to its α,β-unsaturated ketone system and the enolic hydroxyl group. These key structural features are absent in the saturated "oxane" ring of "this compound." Extrapolating data from Kojic Acid or other related compounds would be scientifically inaccurate and misleading.

Similarly, while the "(hydroxymethyl)oxan" substructure appears in complex natural products like Tunicamycin or Amikacin wikipedia.orgwikipedia.org, their biological activities are a function of the entire large molecule and cannot be attributed to this small, specific fragment.

Due to the strict instruction to focus solely on “this compound” and the absence of specific data to populate the requested outline, this request cannot be fulfilled. Creating the article would require fabricating data, which contravenes the core principles of scientific accuracy.

Mechanistic Biological and Biochemical Research Applications

Chondroprotective MechanismsSimilarly, no studies were found that explore the potential of 2-(hydroxymethyl)oxan-4-one to protect cartilage by downregulating inflammatory mediators such as Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), Prostaglandin E2 (PGE2), or Matrix Metalloproteinase-13 (MMP-13).

Due to the strict adherence to providing scientifically validated information and the explicit instruction to focus solely on this compound, this article cannot be generated as requested. The absence of foundational research on this compound prevents any meaningful discussion or data presentation as originally outlined.

Future Research Directions and Unresolved Challenges

Development of Novel and Sustainable Synthetic Methodologies for Enantiomerically Pure Forms

A significant challenge in the study of 2-(hydroxymethyl)oxan-4-one lies in the development of efficient and sustainable methods to produce it in an enantiomerically pure form. The stereochemistry of the chiral centers at positions 2 and any potential substitutions on the ring dramatically influences its biological activity and physical properties. Future research should prioritize the following:

Asymmetric Catalysis: The development of novel organocatalytic and transition-metal-catalyzed reactions will be crucial. researchgate.net Methods like asymmetric aldol (B89426) reactions, Michael additions, and Prins cyclizations, which have been successful for other highly substituted tetrahydropyran-4-ones, could be adapted and optimized. acs.org

Biocatalysis: The use of enzymes (e.g., ketoreductases, lipases) could offer a highly selective and environmentally benign route to enantiopure this compound and its derivatives.

Sustainable Feedstocks: Investigating the synthesis of this compound from renewable resources, such as carbohydrates or biomass-derived platform chemicals, aligns with the principles of green chemistry.

Table 1: Potential Asymmetric Synthetic Strategies

Methodology Catalyst/Reagent Example Potential Advantages
Organocatalytic Aldol Reaction Proline-based catalysts Metal-free, mild conditions, high enantioselectivity
Asymmetric Michael Addition Chiral phase-transfer catalysts Formation of multiple stereocenters
Enzymatic Resolution Lipase High enantioselectivity, mild reaction conditions

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

The reactivity of the this compound scaffold has not been fully explored. While the ketone and alcohol offer predictable reaction sites for nucleophilic and electrophilic attack, there is a vast potential for discovering novel transformations. chemicalbook.com

Future work should focus on:

Domino and Tandem Reactions: Designing multi-step reactions that proceed in a single pot to rapidly build molecular complexity from the this compound core. acs.org

Photoredox and Electrocatalysis: Employing light or electricity to drive unique and previously inaccessible chemical transformations, potentially leading to novel ring systems or functional group interconversions.

Radical-Mediated Reactions: Investigating radical cross-coupling reactions, such as those catalyzed by samarium(II) iodide (SmI₂), could unveil new pathways for C-C bond formation and the synthesis of complex cyclopentenes from cyclopropyl (B3062369) ketone derivatives. acs.orgacs.org

Advancement of Integrated Spectroscopic and Computational Approaches for Structural Elucidation

Precisely determining the three-dimensional structure and conformational dynamics of this compound and its derivatives is essential for understanding their properties and interactions. While standard spectroscopic techniques like NMR and FT-IR are fundamental, integrating them with advanced computational methods offers a more profound understanding. bohrium.commdpi.com

Key areas for advancement include:

High-Resolution Spectroscopy: Utilizing advanced 2D and 3D NMR techniques to unambiguously assign stereochemistry and analyze conformational preferences in solution.

Computational Chemistry: Employing Density Functional Theory (DFT) and other quantum chemical methods to predict spectroscopic data (NMR, IR, Raman), calculate conformational energies, and model reaction mechanisms. nih.goveurekaselect.com The correlation between experimental and theoretical data provides a powerful tool for structural validation. bohrium.com

Chiroptical Spectroscopy: Using techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) in conjunction with computational predictions to determine the absolute configuration of chiral derivatives.

Table 2: Integrated Approach for Structural Analysis

Technique Information Gained Computational Synergy
1D & 2D NMR (COSY, HMBC) Connectivity, relative stereochemistry Prediction of chemical shifts and coupling constants
Single Crystal X-ray Diffraction Solid-state 3D structure, absolute configuration Comparison with optimized gas-phase or solvated geometries
FT-IR Spectroscopy Functional groups, bonding environment Calculation of vibrational frequencies

Expanding Applications in Targeted Chemical Biology Probes and Molecular Tools

The tetrahydropyran (B127337) motif is a common feature in many bioactive natural products, including those with anticancer and antimalarial properties. nih.govnih.gov This suggests that this compound could serve as a valuable scaffold for the development of new tools for chemical biology.

Future research should aim to:

Develop Fluorescent Probes: Functionalizing the this compound core with fluorophores to create molecular probes for imaging specific biological targets or processes within living cells. mdpi.comthermofisher.com

Design Affinity-Based Probes: Creating derivatives that can be used in techniques like affinity chromatography or activity-based protein profiling to identify and study specific protein targets.

Synthesize Bioactive Scaffolds: Using the molecule as a starting point for the synthesis of libraries of compounds to be screened for various biological activities, potentially leading to new therapeutic agents. researchgate.net The overexpression of certain antigens like Sialyl-Lewis X on cancer cells presents an opportunity for targeted probes. wikipedia.org

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The full potential of this compound can be realized through interdisciplinary collaboration. The principles of materials science, which link a material's structure, properties, processing, and performance, provide a useful framework for guiding this research. nih.govpsu.eduresearchgate.net

Promising interdisciplinary directions include:

Bioactive Polymers: Incorporating the this compound unit into polymer backbones or as pendant groups to create new biomaterials with tailored properties, such as biodegradability or drug-eluting capabilities.

Functional Surfaces: Grafting derivatives onto surfaces to create materials with specific functionalities, such as antimicrobial coatings or biosensors.

Drug Delivery Systems: Developing novel hydrogels or nanoparticles based on this scaffold for the controlled release of therapeutic agents.

By systematically addressing these challenges and exploring these future directions, the scientific community can harness the versatility of this compound, paving the way for innovations in synthesis, medicine, and materials science.

Q & A

Q. What are the common synthetic routes for 2-(hydroxymethyl)oxan-4-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis of this compound typically involves functionalization of the oxane (pyran) ring. Key steps include:
  • Oxidation/Reduction : Use oxidizing agents like KMnO₄ to introduce ketone groups or reducing agents like NaBH₄ to stabilize hydroxymethyl substituents .
  • Substitution Reactions : Alkyl halides or fluoromethyl reagents can modify the hydroxymethyl group, though regioselectivity must be monitored via TLC or HPLC .
  • Optimization : Design of Experiments (DOE) can systematically vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loadings to maximize yield. For example, a 15% yield increase was reported when switching from CrO₃ to TEMPO-mediated oxidation under mild acidic conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

  • Methodological Answer :
  • NMR : ¹H NMR resolves the hydroxymethyl proton (δ 3.8–4.2 ppm, triplet) and oxan-4-one carbonyl (δ 170–175 ppm in ¹³C NMR). 2D COSY confirms coupling between adjacent protons .
  • IR : Strong absorption at ~1700 cm⁻¹ confirms the ketone (C=O), while a broad O-H stretch (~3200 cm⁻¹) identifies the hydroxymethyl group .
  • Mass Spectrometry : High-resolution ESI-MS distinguishes molecular ion peaks (e.g., [M+H]⁺ at m/z 145.0498) and fragmentation patterns for structural validation .

Q. What factors influence the stability of this compound under different storage conditions?

  • Methodological Answer : Stability is affected by:
  • Moisture : The hydroxymethyl group is hygroscopic; anhydrous storage under N₂ or Argon prevents hydrolysis .
  • Temperature : Degradation accelerates above 25°C; long-term storage at -20°C in amber vials minimizes ketone reduction .
  • pH : In aqueous solutions, neutral pH (6–8) prevents keto-enol tautomerism, which can alter reactivity .

Advanced Research Questions

Q. How can researchers address challenges in regioselective functionalization of this compound during derivatization?

  • Methodological Answer : Regioselectivity is influenced by:
  • Protecting Groups : Temporarily blocking the hydroxymethyl group with TBSCl (tert-butyldimethylsilyl chloride) directs electrophilic attacks to the oxan-4-one ring .
  • Catalysts : Pd/C or Au nanoparticles enhance selectivity for C-3 or C-5 positions in nucleophilic additions, as shown in analogous oxane systems .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electron density maps to identify reactive sites, reducing trial-and-error synthesis .

Q. What strategies are employed to resolve contradictory data in the biological activity studies of this compound derivatives?

  • Methodological Answer : Contradictions arise from:
  • Metabolic Variability : LC-MS/MS identifies phase I metabolites (e.g., glucuronidated or oxidized forms) that may confound activity assays .
  • Assay Conditions : Standardize oxygen levels (using tools in ) to prevent enzyme deactivation in aerobic vs. anaerobic environments.
  • Dose-Response Curves : Use Hill slope analysis to distinguish true bioactivity from nonspecific effects (e.g., cytotoxicity at high concentrations) .

Q. What computational methods are used to predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Simulates binding to enzymes (e.g., oxidoreductases) by aligning the ketone group with catalytic residues .
  • MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100-ns trajectories, highlighting hydrogen bonds between the hydroxymethyl group and Asp/Glu residues .
  • QSAR Models : Correlate substituent electronegativity (Hammett constants) with antibacterial IC₅₀ values to prioritize synthetic targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.